3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method involves the acylation of cyclohexylamine with a suitable acyl chloride, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the addition of the 2-methylphenyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The cyclohexyl and 2-methylphenyl groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine: This compound shares the cyclohexyl and 4-methylphenyl groups but differs in the presence of an indole ring instead of a piperazine ring.
Uniqueness
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the piperazine ring allows for versatile chemical modifications.
Properties
CAS No. |
748090-40-6 |
---|---|
Molecular Formula |
C20H30N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-17-7-5-6-10-19(17)21-13-15-22(16-14-21)20(23)12-11-18-8-3-2-4-9-18/h5-7,10,18H,2-4,8-9,11-16H2,1H3 |
InChI Key |
TXYPFVGJEWKVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.